N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide
Description
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. The compound features a 4-methoxyphenyl substituent at position 7 of the thienopyrimidinone ring and an N-methylacetamide group at position 3, where the acetamide nitrogen is substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-25(16-7-5-15(23)6-8-16)19(27)11-26-13-24-20-18(12-30-21(20)22(26)28)14-3-9-17(29-2)10-4-14/h3-10,12-13H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHGTNDGWYYZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H16FN3O3S
- Molecular Weight : 409.44 g/mol
- CAS Number : 1207060-03-4
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl substituents enhances its interaction with biological targets. Preliminary studies suggest that the compound may act as an inhibitor of various enzymes and receptors involved in disease processes.
Biological Activity
- Anticancer Activity
- Enzyme Inhibition
- Cholinesterase Inhibition
Case Studies
- Study on Antitumor Activity
- Inhibition of Neurodegenerative Enzymes
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on core modifications, substituent variations, and molecular properties.
Key Observations from Structural Comparisons
Substituent Effects at Position 7: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing) in and phenyl (neutral) in . The nitro group in introduces strong electron-withdrawing effects, which may alter reactivity or binding interactions in biological systems.
Sulfanyl linkers in introduce conformational flexibility and thioether stability, differing from the rigid acetamide backbone in the target.
Core Heterocycle Variations: The pyrimidoindole core in expands the aromatic system, likely increasing π-π stacking interactions but reducing metabolic stability compared to thienopyrimidinones.
Research Findings and Implications
- Synthetic Challenges: The introduction of a 4-methoxyphenyl group at position 7 (target) may require palladium-catalyzed cross-coupling, as seen in related thienopyrimidinone syntheses .
- Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
